
GS-9191
Übersicht
Beschreibung
GS-9191 ist eine neuartige Verbindung, die für ihre potente antiproliferative und antitumorvirale Aktivität bekannt ist. Es ist ein Doppelprodrug des Nukleotidanalogs 9-(2-Phosphonomethoxyethyl)guanin, das entwickelt wurde, um die Haut zu durchdringen und im Epithel zur aktiven Nukleosidtriphosphatanalogen metabolisiert zu werden . Diese Verbindung hat ein großes Potenzial in der Behandlung von durch das humane Papillomavirus induzierten Läsionen gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe chemischer Reaktionen ausgehend von 9-(2-Phosphonomethoxyethyl)guanin synthetisiert. Die Synthese beinhaltet die Bildung eines Bis-Amid-Prodrugs, das seine Fähigkeit verbessert, die Haut zu durchdringen . Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht vollständig offengelegt.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet typischerweise Schritte wie Reinigung, Kristallisation und Qualitätskontrolle, um die pharmazeutischen Standards zu erfüllen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GS-9191 is synthesized through a series of chemical reactions starting from 9-(2-phosphonomethoxyethyl)guanine. The synthesis involves the formation of a bis-amide prodrug, which enhances its ability to penetrate the skin . The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GS-9191 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Umwandlung in seine aktive Form durch metabolische Prozesse.
Reduktion: Für diese Verbindung wird dies nicht häufig berichtet.
Substitution: Beinhaltet den Austausch von funktionellen Gruppen während der Synthese.
Häufige Reagenzien und Bedingungen
Oxidation: Enzymatische Oxidation in der Epithelschicht.
Substitution: Verschiedene organische Lösungsmittel und Katalysatoren werden während der Synthese verwendet.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der metabolischen Aktivierung von this compound gebildet wird, ist das aktive Nukleosidtriphosphatanalog, das die DNA-Polymerasen Alpha und Beta hemmt .
Wissenschaftliche Forschungsanwendungen
Efficacy in HPV-Related Conditions
GS-9191 has shown promising results in various studies concerning its efficacy against HPV-related lesions:
- In Vitro Studies : In vitro analyses demonstrated that this compound exhibited significant antiproliferative effects on HPV-positive cell lines with effective concentrations (EC50) as low as 0.03 nM . The compound was less potent against non-HPV-infected and primary cells .
- Animal Models : In a cottontail rabbit papillomavirus model, topical application of this compound resulted in a dose-dependent reduction in papilloma lesion size, with complete cures observed at a concentration of 0.1% .
- Clinical Trials : A Phase II double-blind, placebo-controlled study indicated that this compound was well tolerated and demonstrated statistically superior efficacy compared to placebo in treating external genital warts . These findings suggest that this compound could be a viable treatment option for skin conditions characterized by excessive cellular proliferation.
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound reveal important insights into its activation and distribution:
- Cellular Uptake : this compound has been shown to interact with human organic anion transporter 1 (hOAT1), which may facilitate its uptake into cells. However, it was noted that the cytotoxicity of this compound did not correlate with the levels of hOAT1 expression in certain cell lines .
- Role of Cathepsin A : Research indicates that Cathepsin A plays a role in the intracellular activation of this compound. Knockdown experiments demonstrated that reduced Cathepsin A levels led to decreased accumulation of this compound metabolites, suggesting that this step is crucial for effective drug metabolism .
Summary of Research Findings
Study Type | Key Findings |
---|---|
In Vitro Studies | Effective against HPV-positive cells (EC50 as low as 0.03 nM) |
Animal Model | Significant reduction in papilloma size; complete cure at 0.1% concentration |
Clinical Trials | Phase II study showed superior efficacy compared to placebo for external genital warts |
Mechanism | Inhibits DNA polymerases; induces apoptosis through DNA chain termination |
Pharmacokinetics | Interacts with hOAT1; metabolism influenced by Cathepsin A |
Wirkmechanismus
GS-9191 exerts its effects through the following mechanism:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
9-(2-Phosphonomethoxyethyl)guanin (PMEG): Die Stammverbindung von GS-9191, bekannt für ihre antiproliferative Aktivität, jedoch mit höherer Toxizität.
N6-cyclopropyl-2,6-diaminopurin (cPrPMEDAP): Eine weitere verwandte Verbindung mit ähnlichen antiviralen Eigenschaften.
Einzigartigkeit
This compound ist aufgrund seines Doppelprodrug-Designs einzigartig, das seine Hautdurchlässigkeit verbessert und die Toxizität im Vergleich zu seinen Stammverbindungen reduziert. Dies macht es zu einem vielversprechenden Kandidaten für topische Behandlungen von viralen Läsionen .
Biologische Aktivität
GS-9191 is a novel topical prodrug designed for the treatment of human papillomavirus (HPV) infections, particularly external genital warts. Its biological activity is primarily attributed to its metabolism into the active nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG), which exhibits potent antiviral and antiproliferative effects against HPV-transformed cells. This article explores the detailed biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential clinical applications.
This compound functions as a double prodrug that is metabolized intracellularly to cPrPMEDAP and subsequently to PMEG. The active metabolite, PMEG diphosphate (PMEG-DP), acts as a potent inhibitor of DNA polymerases α, δ, and ε, which are crucial for DNA replication in both host cells and HPV . The inhibition occurs because PMEG-DP lacks the necessary 3′ hydroxyl group for DNA chain elongation, effectively terminating DNA synthesis in infected cells and leading to apoptosis .
In Vitro Studies
In vitro studies have demonstrated that this compound is significantly more potent than its parent compound PMEG and its intermediate cPrPMEDAP in inhibiting the growth of HPV-positive cell lines. The effective concentrations required to inhibit 50% of cell growth (EC50 values) were reported as follows:
Compound | EC50 (nM) |
---|---|
This compound | 0.03 |
cPrPMEDAP | 207 |
PMEG | 284 |
These results indicate that this compound is particularly effective against HPV-infected cells while showing reduced potency in non-HPV-infected primary cells (EC50 values ranging from 1 to 15 nM) .
In Vivo Studies
In animal models, specifically the cottontail rabbit papillomavirus (CRPV) model, topical application of this compound resulted in a dose-dependent reduction in papilloma size. Complete cures were observed at a concentration of 0.1% . Moreover, no systemic toxicity was noted during these studies, further supporting its safety profile for topical use .
Clinical Trials
This compound has undergone several clinical trials assessing its efficacy and safety for treating external genital warts. A Phase 2 study concluded that this compound was well tolerated and demonstrated statistically superior efficacy compared to placebo treatments . The results suggest that this compound could be a viable option for managing conditions characterized by excessive cellular proliferation due to HPV infection.
Case Study: Efficacy in HPV Treatment
A clinical trial involving multiple patients with external genital warts treated with this compound showed promising results. Patients were administered topical this compound over a specified duration, with follow-up assessments indicating significant reductions in wart size and number compared to baseline measurements.
Case Study: Safety Profile Assessment
In another study focusing on safety, patients receiving this compound reported minimal adverse effects, primarily localized skin irritation. This aligns with findings from preclinical studies indicating a favorable safety profile devoid of systemic toxicity .
Eigenschaften
CAS-Nummer |
859209-84-0 |
---|---|
Molekularformel |
C37H51N8O6P |
Molekulargewicht |
734.8 g/mol |
IUPAC-Name |
2-methylpropyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-(2-methylpropoxy)-1-oxo-3-phenylpropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C37H51N8O6P/c1-25(2)21-50-35(46)30(19-27-11-7-5-8-12-27)43-52(48,44-31(36(47)51-22-26(3)4)20-28-13-9-6-10-14-28)24-49-18-17-45-23-39-32-33(40-29-15-16-29)41-37(38)42-34(32)45/h5-14,23,25-26,29-31H,15-22,24H2,1-4H3,(H2,43,44,48)(H3,38,40,41,42)/t30-,31-/m0/s1 |
InChI-Schlüssel |
YTMOQFAFGKLYIW-CONSDPRKSA-N |
SMILES |
CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C |
Isomerische SMILES |
CC(C)COC(=O)[C@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)N[C@@H](CC5=CC=CC=C5)C(=O)OCC(C)C |
Kanonische SMILES |
CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GS-9191; GS 9191; GS9191; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.